molecular formula C8H11ClFNO B2978900 2-Amino-2-(3-fluorophenyl)ethanol hydrochloride CAS No. 1311314-06-3

2-Amino-2-(3-fluorophenyl)ethanol hydrochloride

Cat. No.: B2978900
CAS No.: 1311314-06-3
M. Wt: 191.63
InChI Key: VJMNCZRJJLXISS-UHFFFAOYSA-N
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Description

2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is an organic compound with the molecular formula C8H11ClFNO. It is a white to off-white crystalline powder that is soluble in water and various organic solvents.

Scientific Research Applications

2-Amino-2-(3-fluorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The safety pictograms associated with this compound are GHS07 , and the precautionary statements are P261-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluorophenyl)ethanol hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced to 3-fluoro-β-phenylethylamine, which is subsequently reacted with formaldehyde and hydrogen chloride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process typically includes steps like crystallization and recrystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluorophenyl)ethanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluorobenzaldehyde, while reduction could produce 3-fluoro-β-phenylethylamine .

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-fluorophenyl)ethanol hydrochloride
  • 2-Amino-2-(2-fluorophenyl)ethanol hydrochloride
  • 2-Amino-2-(3-chlorophenyl)ethanol hydrochloride

Uniqueness

2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-amino-2-(3-fluorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMNCZRJJLXISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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